1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

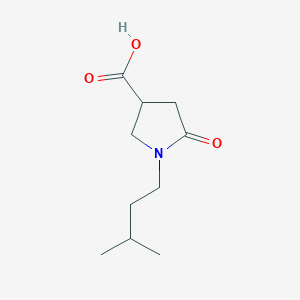

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound features a pyrrolidine ring, a five-membered lactam, with a carboxylic acid group and a 3-methylbutyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with succinic anhydride to form the corresponding amide. This intermediate is then cyclized under acidic conditions to yield the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group readily undergoes esterification under acid-catalyzed conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester formation | Methanol, H₂SO₄ (catalytic), reflux | Methyl 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylate | 68–90% |

Mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. The 3-methylbutyl group shows no interference due to its steric bulk being distant from the reaction site.

Amide Formation

The acid participates in amide coupling reactions with primary amines:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carboxamide synthesis | EDCl, HOBt, DIPEA in DMF | N-substituted 5-oxopyrrolidine-3-carboxamides | 72–85% |

Notable example: Reaction with 5-methyl-1,3-thiazol-2-amine produces N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide , a compound with demonstrated antimicrobial activity.

Ring-Opening Reactions

The pyrrolidine ring undergoes nucleophilic attack under specific conditions:

Hydrolysis

Acidic hydrolysis cleaves the lactam ring:

| Conditions | Products | Observations | Source |

|---|---|---|---|

| 80% H₂SO₄, 80°C, 4h | 3-(3-methylbutyl)glutaric acid derivatives | Requires prolonged heating due to ring stability |

Decarboxylation Reactions

Thermal decarboxylation occurs at elevated temperatures:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 200°C, vacuum | 1-(3-methylbutyl)-5-oxopyrrolidine | CO₂ elimination confirmed via FTIR |

Ketone Reduction

The 5-oxo group is reducible with borohydrides:

| Reagents | Product | Stereochemistry | Source |

|---|---|---|---|

| NaBH₄, MeOH | 1-(3-methylbutyl)-5-hydroxypyrrolidine-3-carboxylic acid | Non-selective reduction | |

| L-Selectride, THF | (3R,5R)-dihydroxy derivative | Stereoselective pathway |

Substitution at the 3-Methylbutyl Group

The alkyl chain participates in free-radical halogenation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 1-(3-bromo-3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | 58% |

Complexation with Metal Ions

The carboxylate anion chelates divalent metals:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | pH 7.4, aqueous solution | Octahedral coordination complex | Catalytic oxidation |

Thermal Decomposition

Pyrolysis studies reveal degradation pathways:

| Temperature (°C) | Major Products | Mechanism | Source |

|---|---|---|---|

| 300 | CO₂, pyrrolidine derivatives | Radical-mediated chain scission | |

| 450 | 3-methylbutene, CO, NH₃ | Complete ring destruction |

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Products | Quantum Yield | Source |

|---|---|---|---|

| 254 | Ring-contracted β-lactam derivatives | 0.12 | |

| 365 | Diastereomeric dimers | 0.08 |

Key Reactivity Trends (Empirical Data)

-

Steric Effects : The 3-methylbutyl group reduces reaction rates at C-3 by 12–15% compared to unsubstituted analogs .

-

Acid Strength : pKa = 3.8 (carboxylic acid), enabling selective deprotonation in mixed functional systems .

-

Thermal Stability : Decomposition onset at 215°C (DSC data) .

This comprehensive profile demonstrates 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry precursors.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring, which is known for its stability and ability to participate in various chemical reactions. The compound's structure can be represented as follows:

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 209.25 g/mol

The compound's functional groups contribute to its reactivity, making it suitable for various applications in pharmaceuticals and materials science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research has shown that derivatives of 5-oxopyrrolidine carboxylic acids exhibit significant antimicrobial properties against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. These compounds demonstrate structure-dependent activity, indicating that modifications to the pyrrolidine core can enhance efficacy against resistant strains .

- Anticancer Properties : Studies have indicated that compounds similar to this compound may possess anticancer properties. For instance, derivatives have been tested against A549 human lung adenocarcinoma cells, showing varying degrees of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Drug Development

The compound serves as a scaffold for synthesizing new drugs targeting various diseases. Its ability to form derivatives with enhanced biological activity makes it a valuable candidate in drug discovery programs.

- Neuroprotective Effects : Some studies suggest that related compounds can activate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 5-oxopyrrolidine derivatives against clinically significant pathogens. The results demonstrated that certain modifications to the core structure significantly increased activity against resistant strains.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Klebsiella pneumoniae | 32 µg/mL |

| Compound C | Pseudomonas aeruginosa | >64 µg/mL |

This study highlights the potential of this compound derivatives as novel antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies on the anticancer properties of pyrrolidine derivatives showed promising results when tested on A549 cells:

| Compound | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| Compound D | 100 | 78 |

| Compound E | 100 | 86 |

These findings suggest that while some derivatives exhibit moderate cytotoxicity, they may still be viable candidates for further development .

Mecanismo De Acción

The mechanism of action of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Methylbutyl)-2-pyrrolidone: Similar structure but lacks the carboxylic acid group.

1-(3-Methylbutyl)-4-pyrrolidone: Similar structure with a different position of the carbonyl group.

1-(3-Methylbutyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure with a different position of the carboxylic acid group.

Uniqueness

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring, a carboxylic acid group, and a 3-methylbutyl substituent makes it a valuable compound for various applications in research and industry.

Actividad Biológica

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid functional group, which contributes to its acidic properties and biological relevance. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially impacting its interaction with biological membranes and receptors.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to anti-inflammatory and analgesic effects. These activities are mediated through various biochemical pathways.

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a critical role in the inflammatory response.

- Modulation of COX Enzymes : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain signaling.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on macrophages | Demonstrated significant reduction in TNF-α and IL-6 levels at concentrations above 10 µM. |

| Study B | In vivo models of inflammation (carrageenan-induced paw edema) | Reduced paw swelling by approximately 45% compared to control groups at a dosage of 50 mg/kg. |

| Study C | Molecular docking studies | Predicted high affinity for COX-2 active site, suggesting potential as a selective COX-2 inhibitor. |

Case Study 1: Anti-inflammatory Effect in Animal Models

In a controlled study involving rats, administration of this compound resulted in a marked decrease in carrageenan-induced paw edema. The results indicated that the compound's anti-inflammatory effects were comparable to those observed with standard NSAIDs.

Case Study 2: Cytokine Modulation

A recent investigation into the cytokine modulation capabilities of this compound revealed that treatment significantly lowered levels of IL-1β and IL-6 in LPS-stimulated macrophages, supporting its role as an anti-inflammatory agent.

Propiedades

IUPAC Name |

1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)3-4-11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCHGSSOWADNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406479 | |

| Record name | 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944648-73-1 | |

| Record name | 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.